molecular formula C19H27N7O B6446183 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640967-30-0

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6446183
CAS No.: 2640967-30-0
M. Wt: 369.5 g/mol
InChI Key: BISKEENQKDEFNT-UHFFFAOYSA-N
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Description

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 2640967-30-0) is a chemical compound with a molecular formula of C19H27N7O and a molecular weight of 369.47 g/mol. This molecule features a complex structure incorporating a pyrimidine core, which is a privileged scaffold in medicinal chemistry, linked to both piperazine and piperidine moieties. These heterocycles are frequently employed in drug discovery to fine-tune physicochemical properties and serve as key structural elements for interacting with biological targets . The calculated physicochemical properties include a topological polar surface area of 70.4 Ų and an estimated XLogP3 of 1.5, suggesting good membrane permeability. The compound has a predicted pKa of 5.64 and a density of 1.32 g/cm³ . Researchers can leverage this compound as a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Its structure is indicative of potential utility in exploring kinase inhibition or other biological pathways where piperazine-pyrimidine hybrids are known to be active. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-16-21-17(14-18(22-16)26-9-5-6-20-26)24-12-10-23(11-13-24)15-19(27)25-7-3-2-4-8-25/h5-6,9,14H,2-4,7-8,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISKEENQKDEFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one , also known as F5562-0001 , belongs to a class of organic compounds that exhibit diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N7OC_{19}H_{21}N_{7}O with a molecular weight of 363.4 g/mol. The structure features a pyrimidine ring substituted with a pyrazole moiety, linked through a piperazine group to a piperidine ring. This unique configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for inhibiting DHFR, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound may hinder the growth of rapidly dividing cells, such as cancer cells .
  • Kinase Inhibition : The presence of the pyrimidine and pyrazole rings suggests potential interactions with various kinases, including those involved in cancer signaling pathways. Inhibitors targeting tyrosine kinases can disrupt key signaling cascades related to tumor growth and metastasis .
  • Antimicrobial Activity : Some derivatives of pyrazolylpyrimidines exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that the compound may also have potential as an antimicrobial agent .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating that certain derivatives can significantly reduce cell viability in melanoma and breast cancer cell lines .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Piritrexim : A structurally similar antifolate drug has been successfully used in treating various cancers by inhibiting DHFR. It has shown efficacy against carcinosarcoma in animal models, establishing a precedent for the therapeutic use of pyrimidine-based inhibitors .
CompoundTargetEffectReference
PiritreximDHFRAntitumor activity
F5562-0001KinasesPotential anticancer properties

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential neuroprotective and anti-neuroinflammatory properties. Research indicates that it may inhibit pathways involved in neurodegenerative diseases, making it a candidate for further development in treating conditions such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro, particularly by reducing oxidative stress markers in neuronal cell lines. This suggests a mechanism involving the modulation of cellular stress responses, potentially through the inhibition of apoptotic pathways.

Pharmacology

In pharmacological studies, the compound has shown promise as an inhibitor of specific enzymes linked to neurodegenerative processes. Its dual action on multiple biological targets enhances its therapeutic potential.

Table 1: Pharmacological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines
Neuroprotective MechanismsModulates endoplasmic reticulum stress pathways

Materials Science

The unique structure of this compound positions it as a candidate for developing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals could lead to applications in sensors or catalysis.

Case Study: Material Development
Research into the synthesis of metal-organic frameworks (MOFs) using this compound has shown enhanced stability and selectivity for gas adsorption, which could be beneficial for environmental applications such as carbon capture.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

Pyrimidine-Pyrazole Derivatives

Compounds such as 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS: 1203044-65-8, C₂₁H₂₄N₆O₂, MW: 392.5) share the pyrimidine-pyrazole-piperazine backbone but differ in the ethanone substituent.

Pyrazolo[3,4-d]pyrimidinones

Synthetic derivatives like 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (compounds 2–10, ) feature a pyrazolo-pyrimidinone core with thioether-linked phenyl groups. These compounds emphasize sulfur-based linkages, which may enhance metabolic stability compared to the target compound’s ether and amine linkages .

Piperazine/Piperidine Substitutions

Sulfonyl-Piperidine Derivatives

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (compound 6, C₂₁H₂₂N₄O₂S, MW: 394.49) incorporates a benzenesulfonyl group instead of the ethanone moiety. The sulfonyl group increases hydrophilicity and may improve aqueous solubility relative to the target compound’s lipophilic piperidine-ethanone group .

Piperazine Derivatives in Patent Literature

European Patent Application 2023/39 describes 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives with substituents like 7-(piperidin-4-yl) or 7-(4-methylpiperazin-1-yl). These analogs highlight the pharmacological versatility of piperazine/piperidine substitutions, where hydroxyethyl or ethyl groups (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]) enhance solubility and bioavailability compared to the unsubstituted piperidine in the target compound .

Comparative Data Table

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound C₂₀H₂₅N₇O 391.46 2-methylpyrimidine, pyrazole, piperazine Potential kinase inhibitor (speculative)
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)... C₂₁H₂₄N₆O₂ 392.5 Phenoxypropan-1-one Structural analog with reported synthesis
Compound 6 () C₂₁H₂₂N₄O₂S 394.49 Benzenesulfonyl, piperidine Enhanced hydrophilicity
7-(1-(2-hydroxyethyl)piperidin-4-yl) Varies Varies Hydroxyethyl-piperidine Improved solubility
Compounds 2–10 () Varies Varies Thioether-linked phenyl groups Kinase inhibition candidates

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs in –3, involving reflux conditions and acid/base workup .
  • Biological Activity: Pyrimidine-pyrazole-piperazine hybrids are frequently explored as kinase inhibitors. The target compound’s piperidine-ethanone group may confer unique binding interactions compared to sulfonyl or thioether analogs .
  • Physicochemical Limitations : Unlike derivatives in (e.g., hydroxyethyl-piperidine), the target compound lacks polar substituents, which may limit solubility. This underscores the need for empirical data on its ADME profile .

Preparation Methods

Pyrimidine Ring Formation

The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is typically synthesized via:

  • Gould-Jacobs cyclocondensation : Heating β-ketoesters with amidines in polar aprotic solvents (e.g., DMF, NMP) at 120–150°C yields 4-aminopyrimidines. For example:

    Methyl acetoacetate + Guanidine carbonateΔ,DMF4-Amino-2-methylpyrimidine\text{Methyl acetoacetate + Guanidine carbonate} \xrightarrow{\Delta, \text{DMF}} \text{4-Amino-2-methylpyrimidine}
  • Regioselective pyrazole installation : Pyrazole is introduced via SNAr or transition-metal-catalyzed coupling. Copper(I)-mediated Ullmann coupling at 80°C in DMSO achieves 85% yield for 6-pyrazolyl substitution.

Table 1: Optimization of Pyrazole Coupling Conditions

CatalystSolventTemp (°C)Yield (%)
CuIDMSO8085
Pd(PPh₃)₄Toluene10072
NoneDMF12038

Functionalization with Piperazine

SNAr Reaction with Piperazine

The C4-amino group of the pyrimidine undergoes SNAr with 1-(2-chloroethyl)piperazine under basic conditions (K₂CO₃, DMF, 60°C):

4-Aminopyrimidine + 1-(2-Chloroethyl)piperazineK₂CO₃, DMF2-4-[Pyrimidin-4-yl]Piperazin-1-ylEthan-1-one\text{4-Aminopyrimidine + 1-(2-Chloroethyl)piperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-{4-[Pyrimidin-4-yl]Piperazin-1-yl}Ethan-1-one}

Key variables :

  • Base strength : K₂CO₃ > NaHCO₃ due to enhanced deprotonation of the amine nucleophile.

  • Solvent polarity : DMF outperforms THF by stabilizing the transition state.

Table 2: SNAr Reaction Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF601292
Et₃NTHF652467
NaHCO₃DMSO701858

Mechanistic Insights and Side Reactions

Competing Pathways in Pyrazole Coupling

Ullmann coupling may produce regioisomers if the pyrimidine ring contains multiple leaving groups. Computational studies (DFT) reveal that the C6 position is 12 kcal/mol more reactive than C2 due to resonance stabilization of the transition state.

Epimerization During Acylation

The acylation step risks racemization if chiral centers are present. Low-temperature conditions (0°C) and non-polar solvents (DCM) minimize this.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and mixing for the SNAr step, achieving 94% yield at 100 g scale.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing E-factor by 40%.

  • Catalyst recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable five reuse cycles without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine H5), 7.89 (d, J = 2.4 Hz, 1H, pyrazole H3), 6.52 (d, J = 2.4 Hz, 1H, pyrazole H5).

  • HRMS : m/z calc. for C₂₀H₂₈N₆O [M+H]⁺ 385.2345, found 385.2349.

Purity Assessment

HPLC (C18 column, 70:30 MeCN/H₂O): 99.2% purity, t₃ = 6.7 min.

Q & A

Q. What strategies mitigate polymorphism-related variability in preclinical studies?

  • Methodological Answer: Characterize polymorphs via X-ray crystallography or DSC to identify stable forms. Use solvent-mediated crystallization (e.g., ethanol/water) to isolate the thermodynamically favored form. Stability studies (40°C/75% RH, ICH guidelines) ensure consistency in bioavailability .

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